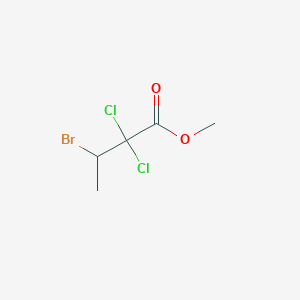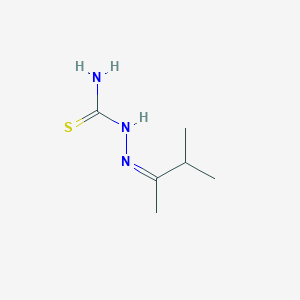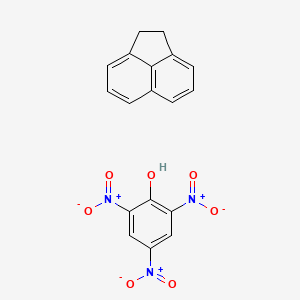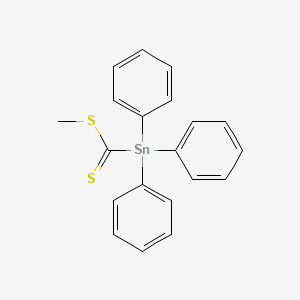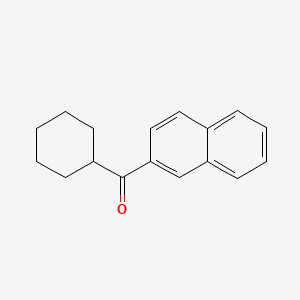
Cyclohexyl(2-naphthyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(2-naphthyl)methanone is an organic compound that belongs to the class of methanones It features a cyclohexyl group attached to a 2-naphthyl group via a methanone (carbonyl) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(2-naphthyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl chloride reacts with 2-naphthylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the Fries rearrangement, where phenyl cyclohexanecarboxylate is rearranged in the presence of aluminum chloride at elevated temperatures. This method can yield this compound with varying degrees of efficiency depending on the specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(2-naphthyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.
Substitution: The aromatic ring in the naphthyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(2-naphthyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of cyclohexyl(2-naphthyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl phenyl methanone: Similar structure but with a phenyl group instead of a naphthyl group.
Cyclohexyl(2-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.
Cyclohexyl(4-bromophenyl)methanone: Contains a bromine atom on the phenyl ring.
Uniqueness
Cyclohexyl(2-naphthyl)methanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
10404-26-9 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
cyclohexyl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h4-6,9-12,14H,1-3,7-8H2 |
InChI-Schlüssel |
LOEOFOCNNLIMMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
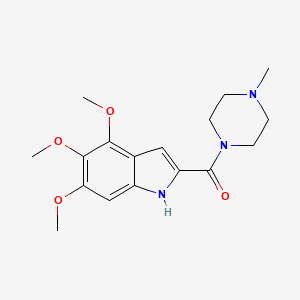
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
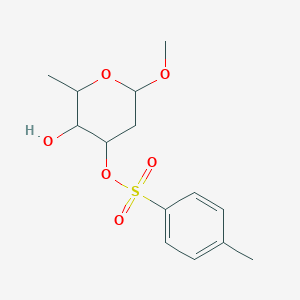
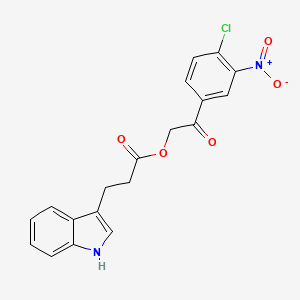
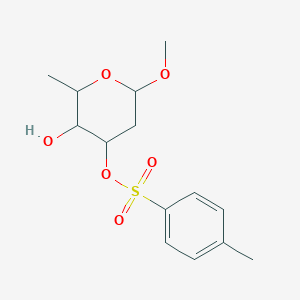
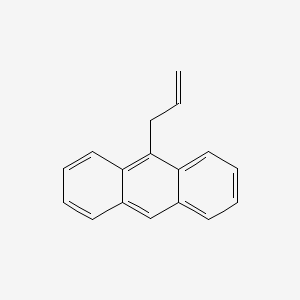
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
